molecular formula C11H17NO3 B1398080 Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1215183-26-8

Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No. B1398080
M. Wt: 211.26 g/mol
InChI Key: YPFLZILYILGHIK-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound with the formula C11H18ClNO3 . It is related to the 9-azabicyclo[3.3.1]nonane class of compounds .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed .


Molecular Structure Analysis

The molecular structure of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate includes a total of 47 bond(s). There are 24 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 eight-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .


Chemical Reactions Analysis

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is 247.72 . The boiling point and other physical properties are not mentioned in the search results.

Scientific Research Applications

Field: Chemistry

  • Application : “Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate” is a chemical compound that may be used in the synthesis of other compounds . It’s related compound “9-Azabicyclo [3.3.1]nonane N -oxyl (ABNO)” may be employed for the aerobic oxidation of alcohols .
  • Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. In general, this compound would be used as a reagent in a chemical reaction, under controlled conditions of temperature, pressure, and pH. The exact parameters would depend on the specific reaction .
  • Results or Outcomes : The outcome of using this compound in a synthesis reaction would be the production of a new compound. The yield, purity, and properties of the resulting compound would depend on the specific reaction conditions and the other reagents used .

Field: Organic Chemistry

  • Application : The compound can be used in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
  • Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. In general, this compound would be used as a reagent in a chemical reaction, under controlled conditions of temperature, pressure, and pH .
  • Results or Outcomes : The outcome of using this compound in a synthesis reaction would be the production of a new compound. The yield, purity, and properties of the resulting compound would depend on the specific reaction conditions and the other reagents used .

Field: Organic Chemistry

  • Application : The compound can be used in the synthesis of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
  • Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. In general, this compound would be used as a reagent in a chemical reaction, under controlled conditions of temperature, pressure, and pH .
  • Results or Outcomes : The outcome of using this compound in a synthesis reaction would be the production of a new compound. The yield, purity, and properties of the resulting compound would depend on the specific reaction conditions and the other reagents used .

Safety And Hazards

The safety information for Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate includes several precautionary statements. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting it in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-15-11(14)7-3-8-5-10(13)6-9(4-7)12-8/h7-9,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFLZILYILGHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(=O)CC(C1)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

Synthesis routes and methods

Procedure details

9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester (11.1 g, 36.8 mmol) was dissolved in methanol (30 mL) and added to a suspension of palladium hydroxide (1 g) in methanol (10 mL) in a Parr bottle. The Parr bottle was filled with hydrogen (30 psi) and evacuated three times. The Parr bottle was refilled with hydrogen (30 psi) and shook for 12 h. The suspension was filtered through Celite and concentrated under vacuum to give 7.81 g (quantitative yield) of 7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester as a yellow oil. Retention time (min)=0.369, method [1], MS(ESI) 212.1 (M+H).
Name
9-Benzyl-7-oxo-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid ethyl ester
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 2
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 3
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 4
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Reactant of Route 6
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

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